molecular formula C19H24N2 B154323 (2alpha,5beta,6alpha,18beta)-Ibogamine CAS No. 1673-99-0

(2alpha,5beta,6alpha,18beta)-Ibogamine

カタログ番号: B154323
CAS番号: 1673-99-0
分子量: 280.4 g/mol
InChIキー: LRLCVRYKAFDXKU-QOFYIIDASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2alpha,5beta,6alpha,18beta)-Ibogamine is a naturally occurring monoterpenoid indole alkaloid, part of the iboga alkaloid family. This compound is structurally related to ibogaine, a well-known psychoactive substance derived from the root bark of the Tabernanthe iboga shrub. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders .

準備方法

化学反応の分析

Types of Reactions: (2alpha,5beta,6alpha,18beta)-Ibogamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of epiibogamine, which can be further modified for specific applications .

科学的研究の応用

Pharmacological Properties

Ibogamine exhibits a range of pharmacological effects that make it a candidate for treating various conditions:

  • Opioid Addiction Treatment : Research indicates that ibogamine can significantly reduce self-administration of opioids and cocaine in animal models. In studies with rats, ibogamine at doses of 40 mg/kg effectively reduced the self-administration of cocaine and morphine without causing significant tremor effects, unlike other related alkaloids such as ibogaine .
  • Mechanism of Action : Ibogamine interacts with multiple receptors in the brain, including kappa-opioid receptors (KOR), N-methyl-D-aspartate receptors (NMDAR), nicotinic acetylcholine receptors (nAChR), and serotonin receptors. It also inhibits acetylcholinesterase and butyrylcholinesterase, contributing to its pharmacological profile .

Substance Use Disorders

Ibogamine has garnered attention for its potential in treating substance use disorders:

  • Opioid Detoxification : Clinical studies have shown that ibogamine can alleviate withdrawal symptoms and cravings associated with opioid dependence. A meta-analysis of animal studies demonstrated a significant reduction in drug-seeking behavior following ibogamine administration .
  • Case Studies : An open-label study involving 102 opioid-dependent patients reported rapid resolution of withdrawal symptoms and extended periods of abstinence after treatment with ibogaine, highlighting the potential for ibogamine as a therapeutic alternative .

Neuropsychiatric Disorders

Recent research has explored the use of ibogamine in treating neuropsychiatric conditions:

  • Post-Traumatic Stress Disorder (PTSD) : A recent study by Stanford Medicine found that ibogamine effectively improved symptoms of PTSD among veterans with traumatic brain injuries. Participants reported significant reductions in PTSD symptoms (88%), depression (87%), and anxiety (81%) one month post-treatment .
  • Cognitive Function Improvement : The same study noted improvements in cognitive functions such as memory and information processing, suggesting that ibogamine may enhance overall brain function following trauma .

Safety and Efficacy

While promising, the safety profile of ibogamine requires careful consideration:

  • Adverse Effects : Clinical observations indicate that ibogamine generally results in mild side effects such as headaches and nausea, with no serious cardiac events reported during studies involving veterans . However, comprehensive safety monitoring is essential due to the compound's psychoactive nature.

Research Needs

Despite positive findings, further research is necessary to establish the efficacy and safety of ibogamine:

  • Controlled Trials : The current body of evidence largely consists of case reports and open-label trials. Well-controlled clinical trials are urgently needed to validate the therapeutic potential of ibogamine for addiction treatment and neuropsychiatric disorders .

Mechanistic Studies

Understanding the precise mechanisms through which ibogamine exerts its effects will be crucial for developing targeted therapies:

  • Neuropharmacological Mechanisms : Ongoing research aims to elucidate how ibogamine interacts with various neurotransmitter systems and its long-term effects on brain function .

Data Summary Table

Application AreaFindingsReferences
Opioid Addiction TreatmentReduced self-administration; alleviated withdrawal symptoms
PTSD TreatmentSignificant symptom reduction; improved cognitive function
Mechanism of ActionInteracts with multiple brain receptors
Safety ProfileMild side effects; no serious cardiac events reported

作用機序

(2alpha,5beta,6alpha,18beta)-Ibogamine is structurally similar to other iboga alkaloids, such as ibogaine and catharanthine. it exhibits unique properties that distinguish it from these compounds:

類似化合物との比較

(2alpha,5beta,6alpha,18beta)-Ibogamine’s unique structural features and potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.

特性

CAS番号

1673-99-0

分子式

C19H24N2

分子量

280.4 g/mol

IUPAC名

(1S,15S,17S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

InChI

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16+,19+/m0/s1

InChIキー

LRLCVRYKAFDXKU-QOFYIIDASA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

異性体SMILES

CC[C@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45

正規SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。